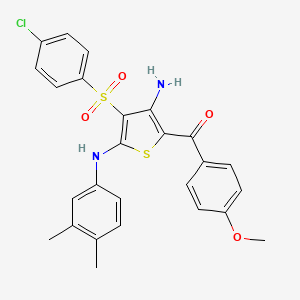

3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine

Description

The compound 3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a thiophene-based derivative characterized by three key substituents:

- 4-Methoxybenzoyl group: Modifies solubility and metabolic stability via methoxy substitution.

Its molecular formula is estimated as C₃₂H₂₇ClN₂O₄S₂, with a molecular weight of ~620 g/mol (exact data unavailable in evidence). The compound’s design aligns with trends in medicinal chemistry, where sulfonyl and benzoyl groups are leveraged for targeted biological interactions .

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4S2/c1-15-4-9-19(14-16(15)2)29-26-25(35(31,32)21-12-7-18(27)8-13-21)22(28)24(34-26)23(30)17-5-10-20(33-3)11-6-17/h4-14,29H,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBNTUDTVNEWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

Introduction of Substituents: The chlorobenzenesulfonyl, dimethylphenyl, and methoxybenzoyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific reaction conditions like controlled temperature and solvent choice.

Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

G613-0257 (N2-(2,4-Dimethylphenyl)-5-(4-Fluorobenzoyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine)

- Structural Differences :

- R1 : 4-Methoxybenzenesulfonyl (shared with the target compound).

- R2 : 2,4-Dimethylphenyl (vs. 3,4-dimethylphenyl in the target).

- R3 : 4-Fluorobenzoyl (vs. 4-methoxybenzoyl).

- Physicochemical Properties :

- Biological Activity :

- Key Contrast : The fluorine atom in G613-0257 may enhance metabolic stability compared to the target’s methoxy group, but reduce solubility.

5-Benzoyl-3-(4-Chlorobenzenesulfonyl)-N2-(2-Methylphenyl)Thiophene-2,4-Diamine

- Structural Differences :

- R2 : 2-Methylphenyl (simpler substituent vs. 3,4-dimethylphenyl).

- R3 : Benzoyl (lacks methoxy group).

- Key Contrast: Reduced steric hindrance from the 2-methylphenyl group may lower target selectivity compared to the 3,4-dimethyl analog .

4-{[3-Amino-6-(4-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]-Amino}-N-Substituted Benzenesulfonamides

- Structural Differences: Thieno[3,2-d]pyrimidinone core (vs. thiophene). R3: Carbamimidoyl or dimethoxypyrimidinyl groups.

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a complex organic molecule belonging to the thiophene derivative class. Its unique structure, characterized by multiple functional groups, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.96 g/mol. The structure is defined by:

- A thiophene core , which is essential for its biological activity.

- A chlorobenzenesulfonyl group , which may enhance solubility and interaction with biological targets.

- A methoxybenzoyl moiety , contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, particularly in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. It has been shown to inhibit the aggregation of proteins such as α-synuclein, which is crucial in these conditions.

- Receptor Modulation : It may act as an allosteric enhancer at G protein-coupled receptors (GPCRs), specifically the A1 adenosine receptor. This modulation can lead to enhanced responses to endogenous adenosine, influencing various physiological processes .

Antiproliferative Effects

Research indicates that thiophene derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth through apoptosis induction.

Neuroprotective Properties

The compound's ability to inhibit protein aggregation positions it as a candidate for neuroprotective therapies. In vitro studies have demonstrated its efficacy in reducing neurotoxicity associated with protein misfolding.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of thiophene derivatives on neuronal cell lines exposed to toxic agents. The results indicated that these compounds significantly reduced cell death and oxidative stress markers, supporting their potential use in treating neurodegenerative diseases.

Study 2: Anticancer Activity

In another study focused on cancer therapy, researchers synthesized several thiophene derivatives and evaluated their cytotoxicity against breast cancer cell lines. The findings revealed that the compound exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells.

Study 3: Allosteric Modulation

Research on allosteric enhancers of the A1 adenosine receptor demonstrated that modifications at specific positions on thiophene rings could enhance receptor affinity and selectivity. This study highlighted the importance of structural variations in optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.